molecular formula C5H8N2O2 B1610023 2,6-Piperidinedione, 3-amino-, (3S)- CAS No. 29883-25-8

2,6-Piperidinedione, 3-amino-, (3S)-

Cat. No.: B1610023
CAS No.: 29883-25-8
M. Wt: 128.13 g/mol
InChI Key: NPWMTBZSRRLQNJ-VKHMYHEASA-N
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Description

Contextualization within Piperidinedione Chemistry and Bioactive Analogues

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in a vast number of pharmaceuticals and naturally occurring alkaloids. mdpi.comijnrd.org Piperidine-containing compounds are integral to the design of a wide array of drugs, highlighting the versatility of this structural motif in medicinal chemistry. mdpi.com The introduction of two carbonyl groups at the 2 and 6 positions of the piperidine ring forms the piperidinedione core, a class of compounds known for their diverse biological activities. drugbank.com

(3S)-3-Amino-2,6-piperidinedione is a specific derivative of this core structure. The presence of an amino group at the 3-position introduces a critical point for further chemical modification, allowing for the synthesis of a wide range of analogues with tailored pharmacological properties. This strategic placement of the amino group has been instrumental in the development of compounds with significant therapeutic effects, particularly in the realm of oncology and immunology. nbinno.com The piperidinedione structure itself serves as a versatile template, and its derivatives have been explored for various therapeutic applications. encyclopedia.pubnih.gov

Stereochemical Significance and Enantiomeric Considerations in Research

The defining feature of (3S)-3-Amino-2,6-piperidinedione is its chirality, with the stereocenter located at the 3-position of the piperidine ring. The "(3S)" designation refers to the specific spatial arrangement of the amino group, a crucial factor that dictates the molecule's biological activity. The profound importance of stereochemistry in this context is tragically illustrated by the history of thalidomide (B1683933). nih.gov

Thalidomide, a racemic mixture of its (R) and (S) enantiomers, was marketed in the mid-20th century as a sedative. While the (R)-enantiomer possessed the desired sedative properties, the (S)-enantiomer was found to be a potent teratogen, leading to devastating birth defects. nih.gov This stark difference in the biological activity of the two enantiomers underscored the critical need to consider stereochemistry in drug design and development. nbinno.com

Significantly, the stereogenic center of thalidomide resides within its 3-aminopiperidine-2,6-dione (B110489) pharmacophore. nih.gov This historical precedent has placed a strong emphasis on the synthesis and evaluation of enantiomerically pure forms of piperidinedione-based compounds. Research in this area strictly adheres to the use of the specific (S)-enantiomer to harness the desired therapeutic effects while avoiding the potential for adverse reactions associated with the other enantiomer. The synthesis of (3S)-3-Amino-2,6-piperidinedione often involves stereoselective synthesis or the resolution of a racemic mixture to isolate the desired enantiomer.

Historical Research Trajectories and Emergence as a Key Chemical Entity

The history of (3S)-3-Amino-2,6-piperidinedione is inextricably linked to the story of thalidomide. Initially developed in the 1950s, thalidomide's catastrophic teratogenic effects led to its withdrawal from the market and prompted a revolution in drug safety regulations. nbinno.comnih.gov However, in the decades that followed, researchers discovered that thalidomide possessed potent anti-inflammatory and anti-angiogenic properties. encyclopedia.pub This led to its re-emergence as a treatment for erythema nodosum leprosum, a complication of leprosy, and later for multiple myeloma. nih.govencyclopedia.pub

The renewed interest in thalidomide spurred the development of analogues with improved therapeutic profiles and reduced toxicity. encyclopedia.pub This research led to the understanding that the 3-aminopiperidine-2,6-dione moiety was a key pharmacophore responsible for the drug's immunomodulatory and anti-cancer activities. nih.gov Consequently, (3S)-3-Amino-2,6-piperidinedione became a critical starting material for the synthesis of a new generation of drugs.

The development of synthetic routes to produce enantiomerically pure (3S)-3-Amino-2,6-piperidinedione has been a significant area of research. chemicalbook.comgoogle.com Its availability as a key building block has enabled the creation of important drugs like lenalidomide (B1683929) and pomalidomide (B1683931), which are structural analogues of thalidomide with enhanced potency and different safety profiles. nbinno.com These compounds have become standard treatments for various hematological malignancies, solidifying the position of (3S)-3-Amino-2,6-piperidinedione as a cornerstone of modern medicinal chemistry. chemicalbook.com

Properties

IUPAC Name

(3S)-3-aminopiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWMTBZSRRLQNJ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475187
Record name 2,6-Piperidinedione, 3-amino-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29883-25-8
Record name 2,6-Piperidinedione, 3-amino-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyroglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062558
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for 3s 3 Amino 2,6 Piperidinedione and Its Derivatives

Stereoselective Synthesis Routes and Reaction Condition Optimization

Achieving the desired (S)-stereochemistry at the C3 position of the piperidinedione ring is a primary challenge in the synthesis of this compound. Various strategies have been developed to control this stereocenter, ranging from using chiral starting materials to employing biocatalytic methods.

More recently, biocatalytic methods have emerged as powerful alternatives for preparing enantiomerically pure (S)-3-amino-2,6-piperidinedione. researchgate.netnih.gov Research has identified that the thioesterase (TE) domain of the enzyme IdgS, which is involved in the biosynthesis of the microbial blue pigment indigoidine (B1217730), can catalyze the cyclization of L-glutamine to form (S)-3-amino-2,6-piperidinedione. nih.gov This enzymatic approach offers high stereoselectivity and operates under mild reaction conditions, presenting a promising green chemistry alternative to traditional synthetic methods. researchgate.net

Table 1: Comparison of Major Stereoselective Synthetic Routes
Synthetic RouteStarting MaterialKey StepsMethod of StereocontrolReference
Chemical SynthesisL-GlutamineN-protection (e.g., Boc), cyclization (e.g., with CDI), deprotection (acid-mediated)Chiral pool synthesis (inherent stereochemistry of starting material) google.com
Biocatalytic SynthesisL-GlutamineEnzymatic cyclizationEnzyme-catalyzed stereoselective reaction (IdgS enzyme) nih.gov
Asymmetric Amination1-Boc-3-piperidone (prochiral ketone)TransaminationEnzyme-catalyzed asymmetric synthesis (ω-transaminases) beilstein-journals.org

The synthesis from L-glutamine necessitates a precursor derivatization strategy involving the protection of the primary amino group. This prevents unwanted side reactions during the cyclization step. Common amino-protecting groups include tert-butoxycarbonyl (Boc) and Carbobenzyloxy (Cbz). google.comsmolecule.comgoogle.com The protection is typically carried out in an alkaline medium. google.comsmolecule.com For instance, N-tert-butoxycarbonyl-L-glutamine is prepared and then subjected to cyclization using reagents like N,N'-carbonyldiimidazole (CDI) in an anhydrous solvent such as tetrahydrofuran. google.com

An alternative strategy begins with a prochiral precursor, such as 1-Boc-3-piperidone, which is then converted to the chiral amine via asymmetric amination. beilstein-journals.org This approach builds the stereocenter during the synthesis rather than carrying it over from a chiral starting material.

When a synthetic route results in a racemic mixture of 3-amino-2,6-piperidinedione, resolution is required to isolate the desired (S)-enantiomer. Classical resolution involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Another approach is enzymatic resolution, which utilizes the stereoselective action of enzymes to differentiate between the two enantiomers. smolecule.com Chiral high-performance liquid chromatography (HPLC) can also be employed for the analytical and preparative separation of enantiomers. nih.gov

However, modern synthetic strategies often favor asymmetric synthesis to avoid the inherent 50% yield limitation of kinetic resolutions. A highly effective method for achieving chiral purity is the asymmetric amination of a prochiral ketone. The use of ω-transaminases (TAs) has been shown to be effective for the amination of 1-Boc-3-piperidone to produce (S)-3-amino-1-Boc-piperidine with high yield and high enantiomeric excess. beilstein-journals.org These enzymes transfer an amino group from an amine donor (like isopropylamine) to the ketone substrate in the presence of the pyridoxal-5'-phosphate (PLP) cofactor, establishing the chiral center with high fidelity. beilstein-journals.org

(3S)-3-Amino-2,6-piperidinedione is commonly prepared and used as its hydrochloride salt. google.com The synthesis of the salt form is typically the final step in the preparation, achieved by treating the free base with a solution of hydrochloric acid in a suitable solvent like methanol (B129727) or ethyl acetate. google.com

Chemical Transformations and Derivatization Strategies of the Piperidinedione Core

The 3-amino-2,6-piperidinedione scaffold possesses multiple reactive sites, including the two carbonyl groups of the glutarimide (B196013) ring and the primary amino group at the C3 position. These sites allow for a variety of chemical transformations and derivatization strategies, enabling its use as a versatile building block in the synthesis of more complex molecules. nbinno.com

The piperidinedione core can undergo both oxidation and reduction reactions.

Reduction : The two carbonyl (keto) groups within the piperidinedione ring can be reduced to hydroxyl groups. This transformation is typically accomplished using reducing agents such as sodium borohydride. The extent of reduction can be controlled by the reaction conditions and the strength of the reducing agent.

Oxidation : The piperidinedione ring can be dehydrogenated. For example, the oxidation (Ox) domain of the indigoidine synthetase (IdgS) enzyme is capable of catalyzing the dehydrogenation of the (S)-3-amino-2,6-piperidinedione ring as part of the biosynthesis of indigoidine. nih.gov Chemical oxidation can also be performed using common oxidizing agents.

The primary amino group at the 3-position is a key functional handle for derivatization. As a nucleophile, this amino group readily participates in substitution and condensation reactions, allowing for the attachment of various substituents. This reactivity is fundamental to its role as a precursor in the synthesis of complex pharmaceutical agents. nbinno.com For instance, the amino group can be acylated or can react with electrophilic partners to form new carbon-nitrogen bonds, which is a key step in the synthesis of immunomodulatory drugs and other targeted therapeutics. chemicalbook.comsigmaaldrich.com

Table 2: Examples of Chemical Transformations
Reaction TypeFunctional GroupTypical Reagents/ConditionsProduct TypeReference
ReductionCarbonyl groups (C=O)Sodium borohydride (NaBH4)Hydroxyl derivatives
Deprotection (of Cbz group)N-CbzH2, 5% Palladium on Carbon (Pd/C) in ethanolFree amine chemicalbook.com
Nucleophilic AcylationAmino group (-NH2)Acid chlorides, AnhydridesAmide derivatives

Development of Novel Piperidinedione Analogues for Biological Screening

The (3S)-3-amino-2,6-piperidinedione scaffold is the core pharmacophore of a significant class of therapeutic agents known as immunomodulatory drugs (IMiDs). The discovery of the biological activities of thalidomide (B1683933), the first of this class, spurred the development of numerous analogues with improved potency and reduced side effects. encyclopedia.pub These efforts have led to the creation of key drugs and a deeper understanding of their mechanism of action, which involves hijacking the body's own protein disposal system.

The therapeutic effects of these compounds are primarily mediated through their interaction with Cereblon (CRBN), a substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). rscf.runih.gov By binding to CRBN, these molecules act as "molecular glues," altering the substrate specificity of the E3 ligase. nih.govnih.gov This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, which are not normally recognized by this E3 ligase. nih.govnih.gov Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of these drugs. rscf.runih.gov

The development of analogues has focused on modifying the phthalimide (B116566) ring of thalidomide, which has led to compounds with significantly enhanced potency and refined biological activity profiles.

Lenalidomide (B1683929) and Pomalidomide (B1683931)

Two of the most successful analogues are lenalidomide and pomalidomide. encyclopedia.pubingentaconnect.com Lenalidomide features an amino group at the 4-position of the isoindolinone ring, a modification that increases its potency compared to thalidomide. Pomalidomide incorporates this 4-amino substituent and an additional carbonyl group on the isoindolinone ring, resulting in even greater potency in T-cell co-stimulation and anti-angiogenic effects. encyclopedia.pub These compounds are more potent inhibitors of tumor necrosis factor-alpha (TNF-α) and exhibit a stronger immunomodulatory and anti-cancer profile than the parent compound, thalidomide. ingentaconnect.com

Cereblon E3 Ligase Modulators (CELMoDs)

Further research has led to the development of a new generation of compounds known as Cereblon E3 Ligase Modulators (CELMoDs). These agents are designed for enhanced and more efficient degradation of target proteins. acs.org A notable example is CC-92480, a novel protein degrader developed specifically for rapid and efficient protein degradation kinetics. acs.orgresearchgate.net The optimization of these molecules goes beyond simple binding affinity to CRBN, focusing on the efficiency and speed of degradation of neosubstrates to achieve superior efficacy, particularly in resistant cancer settings. acs.org

Application in Targeted Protein Degradation (TPD)

The unique ability of the piperidinedione moiety to recruit the CRBN E3 ligase has made it a cornerstone in the field of Targeted Protein Degradation (TPD). nih.gov This is particularly evident in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ligase. nih.gov The (3S)-3-amino-2,6-piperidinedione core (often derived from thalidomide or its analogues) is one of the most widely used E3 ligase-recruiting elements in PROTAC development. nih.gov By tethering a piperidinedione-based CRBN ligand to a ligand for a protein of interest, researchers can induce the degradation of virtually any target protein for which a binder can be developed, significantly expanding the "druggable" proteome. nih.gov

The development of novel piperidinedione analogues for biological screening continues to be a vibrant area of research. Screening efforts focus on identifying compounds with novel degradation profiles, improved oral bioavailability, and the ability to overcome clinical resistance to existing IMiDs. Automated, nano-scale synthesis combined with rapid phenotypic screening is accelerating the discovery of new and potent molecular glues. nih.gov

Below is a table summarizing key piperidinedione analogues and their significance in biological screening.

CompoundKey Structural FeaturePrimary Biological Activity/Significance
Thalidomide Phthalimide group attached to the 3-amino positionBinds to CRBN, leading to degradation of IKZF1/IKZF3; serves as a scaffold for analogue development. nih.govingentaconnect.com
Lenalidomide 4-amino-isoindolinone groupIncreased potency over thalidomide; approved for multiple myeloma. encyclopedia.pubingentaconnect.com
Pomalidomide 4-amino-isoindolinone-1,3-dione groupHigher potency than lenalidomide in immunomodulatory and anti-angiogenic assays. encyclopedia.pub
CC-92480 Novel CELMoD structureOptimized for rapid and efficient degradation of Ikaros and Aiolos. acs.orgresearchgate.net
PROTACs (general) Piperidinedione moiety linked to a target protein ligandInduces degradation of specific target proteins by recruiting CRBN. nih.govnih.gov

Elucidating the Molecular Mechanisms of Action of 3s 3 Amino 2,6 Piperidinedione

Interactions with Specific Molecular Targets

The biological activity of (3S)-3-amino-2,6-piperidinedione is primarily defined by its interaction with specific protein targets, which underpins the action of several therapeutic agents. drugbank.com It is the essential structural core of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its more potent analogs, lenalidomide (B1683929) and pomalidomide (B1683931). rsc.orgwikipedia.org

The principal molecular target of (3S)-3-amino-2,6-piperidinedione and its derivatives is the protein Cereblon (CRBN). rsc.orgexlibrisgroup.comnih.gov CRBN functions as a substrate receptor component of the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govmdpi.com By binding to CRBN, the compound modulates the substrate specificity of this E3 ligase, effectively acting as a "molecular glue." rsc.org This binding event induces the recruitment of proteins that are not normally targeted by this ligase (neosubstrates), leading to their ubiquitination and subsequent degradation by the proteasome. rsc.orgmdpi.com

This mechanism is central to the compound's immunomodulatory effects. For instance, the degradation of specific transcription factors, such as IKZF1 and IKZF3, is a direct consequence of this interaction and is vital for the anti-myeloma activity of its derivatives. drugbank.com Furthermore, this interaction influences the production of inflammatory cytokines, notably inhibiting tumor necrosis factor-alpha (TNF-α). rsc.orgmdpi.comdrugbank.com The (S)-enantiomer demonstrates a significantly stronger binding affinity for CRBN compared to its (R)-counterpart, by a factor of approximately ten. nih.gov Because of its ability to engage E3 ligases, the compound is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cellular machinery for targeted protein degradation. naarini.com

The affinity and selectivity of the compound for its target are dictated by its precise three-dimensional structure. The most critical feature is the chiral center at the third carbon (C3) of the piperidine (B6355638) ring. drugbank.com The (S)-configuration is essential for high-affinity binding to a specific tri-tryptophan pocket within the CRBN protein. nih.gov

Cellular and Subcellular Modulatory Effects

The molecular interactions of (3S)-3-amino-2,6-piperidinedione translate into significant modulatory effects at the cellular level, particularly in the context of cancer biology.

As a key component of anticancer agents, (3S)-3-amino-2,6-piperidinedione has been investigated for its ability to induce programmed cell death (apoptosis) and inhibit the growth of tumor cells. drugbank.comrsc.org Studies on closely related piperidone compounds demonstrate selective cytotoxicity toward tumorigenic cells, such as leukemia cell lines, while showing minimal effect on non-cancerous cells. biomedpharmajournal.org

The mechanism of cytotoxicity is linked to the induction of proteotoxic stress. biomedpharmajournal.org By modulating the E3 ligase complex, the compound can lead to the accumulation of poly-ubiquitinated proteins, a hallmark of proteasome inhibition, which triggers the intrinsic pathway of apoptosis. biomedpharmajournal.org This is further evidenced by the activation of executioner caspases, like caspase-3, in treated cancer cells. biomedpharmajournal.org For example, treatment of leukemia cells with a related piperidone compound resulted in caspase-3 activation in approximately 27% of the cell population. biomedpharmajournal.org Some derivatives have also been observed to cause cell cycle arrest at the G2/M phase. biomedpharmajournal.org While the compound itself is a building block, derivatives have shown varied effects on the viability of solid tumor cell lines, including those from lung, ovarian, and prostate cancers. acs.org

Table 1: Observed Qualitative Cytotoxic and Apoptotic Effects of Related Piperidone/Glutarimide (B196013) Analogs in Cellular Models (Note: Data below is for derivative compounds, as specific quantitative cytotoxicity data for (3S)-3-Amino-2,6-piperidinedione is limited in the reviewed literature.)

Cell Line Type Observation Mechanism
Leukemia Selective cytotoxicity Induction of intrinsic apoptosis, Caspase-3 activation, Proteotoxic stress
Lung Cancer Tolerated by some lines (e.g., A549) Effects appear to be CRBN-independent
Ovarian Cancer Tolerated by some lines (e.g., TOV-21G) Effects appear to be CRBN-independent

There is limited scientific literature describing a direct role for (3S)-3-amino-2,6-piperidinedione in the inhibition of bacterial cell wall synthesis. Research into agents that disrupt this pathway typically focuses on distinct chemical classes, such as β-lactams and glycopeptides.

However, the broader class of piperidine-containing molecules has been explored for antimicrobial properties. Various synthetic piperidine derivatives have demonstrated activity against a range of bacterial and fungal pathogens. biomedpharmajournal.orgnih.govbiointerfaceresearch.comacademicjournals.org For example, certain piperidin-4-one derivatives have shown inhibitory activity against Staphylococcus aureus and Escherichia coli. biomedpharmajournal.org Other studies on halogenated piperidine derivatives also reported antimicrobial activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov While these findings indicate that the piperidine scaffold can be a template for developing antimicrobial agents, the specific mechanism is not always defined as cell wall disruption and cannot be directly attributed to (3S)-3-amino-2,6-piperidinedione itself. biomedpharmajournal.orgnih.gov

Role as a Biosynthetic Intermediate in Natural Product Pathways

Beyond its role as a synthetic building block for pharmaceuticals, (3S)-3-amino-2,6-piperidinedione serves as a naturally occurring intermediate in microbial biosynthesis. It is a key precursor in the production of indigoidine (B1217730), a blue pigment synthesized by various bacteria. acs.orgmdpi.com

The biosynthesis of indigoidine is catalyzed by the multi-domain, non-ribosomal peptide synthetase-like enzyme IdgS. acs.orgmdpi.com The process begins when the thioesterase (TE) domain of IdgS catalyzes the cyclization of L-glutamine, which is tethered to the enzyme. acs.org This enzymatic reaction releases (3S)-3-amino-2,6-piperidinedione as a free intermediate. acs.orgmdpi.com Subsequently, the oxidation (Ox) domain of the same IdgS enzyme dehydrogenates the intermediate, which then undergoes a final dimerization step to yield the final blue pigment, indigoidine. mdpi.com The discovery of this pathway has led to the development of biocatalysts derived from the IdgS enzyme for the specific, enantiomerically pure production of (S)-3-amino-2,6-piperidinedione from L-glutamine. acs.orgmdpi.com

Investigating Analogues as Ligands for Protein Degradation Pathways (e.g., Cereblon)

The primary mechanism of action of (3S)-3-amino-2,6-piperidinedione and its analogues, such as thalidomide, lenalidomide, and pomalidomide, is centered on their function as molecular glues that co-opt the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.gov CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase, acts as a substrate receptor. scielo.org.za The (3S)-enantiomer of 3-amino-2,6-piperidinedione is crucial for this interaction, binding within a specific pocket of CRBN. This binding event alone is not the therapeutic endpoint; rather, it allosterically modulates the substrate specificity of the CRL4^CRBN^ complex.

Upon binding of an IMiD, the surface of Cereblon is altered, creating a neomorphic interface that recognizes and binds to specific proteins that are not its natural substrates. nih.gov These newly recruited proteins, often transcription factors, are then polyubiquitinated by the E3 ligase complex. This ubiquitination marks them for degradation by the 26S proteasome. broadinstitute.org

A significant breakthrough in understanding this mechanism was the discovery that lenalidomide induces the degradation of two lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. nih.govbroadinstitute.orgmdpi.com Similarly, pomalidomide also leads to a rapid decline in Ikaros and Aiolos levels. nih.gov This targeted protein degradation is the cornerstone of the anti-cancer activity of these drugs.

The versatility of the (3S)-3-amino-2,6-piperidinedione scaffold has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase (like the 3-amino-2,6-piperidinedione moiety for CRBN), a linker, and a ligand for a target protein of interest. This design allows for the targeted degradation of a wide array of proteins previously considered "undruggable."

PROTAC ComponentE3 Ligase LigandTarget Protein DegradedTherapeutic Area
dBET1ThalidomideBRD2/3/4Cancer (e.g., AML)
ARV-825PomalidomideBRD4Cancer (e.g., Burkitt's Lymphoma)
dHDAC6Thalidomide analogueHDAC6Cancer
DAS 6-2-2-6-CRBNCRBN LigandBCR-ABLCancer (CML)

DNA Interaction Profiles and Chromatin Binding Hypotheses

Beyond its well-established role in Cereblon-mediated protein degradation, research into the parent compounds of (3S)-3-amino-2,6-piperidinedione has led to hypotheses regarding their direct and indirect interactions with DNA and chromatin.

One of the earliest hypotheses for the mechanism of thalidomide's teratogenicity involved its intercalation into DNA. researchgate.netoup.com Studies suggested that the flat phthalimide (B116566) ring structure of thalidomide could insert itself between the base pairs of the DNA double helix, particularly at GC-rich regions. slideshare.netajpsonline.com This intercalation was proposed to interfere with the transcription of key developmental genes, such as those for insulin-like growth factor (IGF-1) and fibroblast growth factor 2 (FGF-2), which are crucial for processes like angiogenesis in limb development. oup.com The S-enantiomer of thalidomide was suggested to be responsible for this intercalation. asu.edu

More recent investigations into lenalidomide and pomalidomide have pointed towards an epigenetic mechanism of action. These molecules have been shown to modify the chromatin structure of gene promoters, thereby regulating gene expression. For instance, both pomalidomide and lenalidomide can induce the expression of the cell cycle inhibitor p21^WAF-1^. nih.gov This upregulation is associated with a change in histone modifications at the p21^WAF-1^ promoter, specifically a switch from methylated to acetylated histone H3. nih.gov This epigenetic modification is mediated by the enzyme lysine-specific demethylase-1 (LSD1), which makes the DNA more accessible to transcription factors. nih.gov

The degradation of transcription factors like IKZF1 and IKZF3 by IMiDs also has downstream effects on chromatin. As these factors are removed from the nucleus, the transcriptional programs they regulate are altered, leading to changes in the expression of numerous genes. While this is an indirect effect on chromatin, it is a critical consequence of the primary interaction with Cereblon.

CompoundProposed DNA/Chromatin InteractionConsequence
ThalidomideIntercalation into GC-rich DNA promoter regions. oup.comDecreased transcription of genes like IGF-1 and FGF-2. oup.com
PomalidomideModification of chromatin structure at the p21^WAF-1^ promoter (demethylation and acetylation of H3K9) via LSD1. nih.govIncreased p21^WAF-1^ expression and cell cycle arrest. nih.gov
LenalidomideModification of chromatin structure at the p21^WAF-1^ promoter (demethylation and acetylation of H3K9) via LSD1. nih.govIncreased p21^WAF-1^ expression and cell cycle arrest. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of 3s 3 Amino 2,6 Piperidinedione Analogues

Systematic Modification of the Piperidinedione Scaffold

The rigid cyclic imide structure of the 2,6-piperidinedione core, with its two carbonyl groups, restricts conformational flexibility. This inherent rigidity is a key feature that influences how analogues bind to their biological targets. Modifications to this scaffold are systematically undertaken to probe the structural requirements for optimal biological activity.

Influence of Substituents on Biological Potency and Selectivity

The biological activity of (3S)-3-amino-2,6-piperidinedione analogues can be significantly modulated by the introduction of various substituents. Research has shown that even minor chemical alterations can lead to substantial changes in potency and selectivity. For instance, the introduction of a phenyl group at the 3-position, as seen in 3-phenylalanyl-N'-substituted-2,6-piperidinedione derivatives, has been explored for developing novel inhibitors of aminopeptidase (B13392206) N (APN/CD13). nih.gov In one study, a compound from this series demonstrated potent inhibitory activity against APN, highlighting the potential of this scaffold in anticancer agent research. nih.gov

The nature and position of substituents on an aromatic ring attached to the core structure can also have a profound impact. A study on ketamine esters with aromatic ring substitutions found that substituents with a wide range of lipophilic and electronic properties, such as chloro, methyl, methoxy, trifluoromethyl, and trifluoromethoxy groups, influenced activity. mdpi.com It was observed that 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts, with the chloro substituent being particularly effective. mdpi.com This suggests that both electronic and steric factors of the substituents play a crucial role in the interaction with the biological target.

The following table summarizes the influence of various substituents on the biological activity of piperidinedione analogues based on published research findings.

Scaffold/Analogue Class Substituent Position of Substitution Observed Effect on Biological Activity
3-Phenylalanyl-2,6-piperidinedioneN'-substituentsN'Potent inhibition of aminopeptidase N (APN/CD13) nih.gov
Aromatic Ring-Substituted Ketamine EstersCl, Me, OMe, CF3, OCF32- and 3-positions of the aromatic ringGenerally higher activity compared to 4-substituted analogues mdpi.com
Aromatic Ring-Substituted Ketamine EstersClAromatic ringGenerally acceptable and effective substituent mdpi.com
Aromatic Ring-Substituted Ketamine EstersCF3, OCF3Aromatic ringFewer effective analogues observed mdpi.com

Enantiomeric Purity and Stereochemical Contribution to Activity

Stereochemistry is a critical determinant of the biological activity of 3-amino-2,6-piperidinedione analogues. The (S)-enantiomer is often the biologically active form, and its enantiomeric purity is crucial for therapeutic efficacy. The amino group at the 3-position typically extends from the ring in an equatorial orientation, which is believed to be important for minimizing steric hindrance and maximizing molecular stability.

The importance of stereoisomerism in the activity of piperidinedione derivatives has been a subject of investigation. nih.gov The distinct three-dimensional arrangement of atoms in enantiomers can lead to differential binding affinities for their biological targets. For the parent compound, (3S)-3-amino-2,6-piperidinedione, its specific stereochemistry is denoted by the isomeric SMILES representation C1CC(=O)NC(=O)[C@@H]1N.Cl. The development of biocatalysts, such as IdgS-Ox* R539A, has enabled the preparation of enantiomerically pure (S)-3-amino-2,6-piperidinedione, which is a key intermediate in the synthesis of various bioactive molecules. researchgate.net

Computational Approaches in SAR Elucidation and Predictive Modeling

Computational methods are indispensable tools in modern drug discovery and play a significant role in understanding the SAR of (3S)-3-amino-2,6-piperidinedione analogues. These approaches allow for the prediction of biological activity and the rational design of new compounds with improved properties.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding mode and affinity of a ligand to its target protein. nih.gov These methods provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process. For instance, in the context of developing inhibitors for viral proteases, molecular docking and MD simulations have been used to validate the binding of hit compounds to the active site. nih.gov Such simulations can reveal the stability of the ligand-protein complex over time and identify key amino acid residues involved in the interaction. nih.gov This information is invaluable for designing analogues with enhanced binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org QSAR models are developed by correlating molecular descriptors (physicochemical properties or theoretical parameters) with the observed biological response. wikipedia.org

A typical QSAR model can be represented by the equation: Activity = f(physicochemical properties and/or structural properties) + error wikipedia.org

These models, once validated, can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. wikipedia.org Various statistical methods, including multiple linear regression (MLR) and artificial neural networks (ANN), are employed to build QSAR models. ijnrd.org

For piperine (B192125) analogues, a QSAR study successfully generated a model with high predictive accuracy (r²=0.962 and q²=0.917) using descriptors such as partial negative surface area, molecular shadow area, and heat of formation. nih.gov This model demonstrated that an increase in the exposed partial negative surface area enhances inhibitory activity. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of enzyme inhibitors to derive information that guides the design of new, more potent compounds. mdpi.com These studies generate contour maps that visualize the regions where steric, electrostatic, and hydrogen-bonding properties are favorable or unfavorable for activity, aiding in the rational design of new analogues. mdpi.com

The table below outlines key parameters and findings from a representative QSAR study on piperine analogues, which shares structural motifs with the piperidinedione class.

QSAR Model Parameter Value/Finding
Statistical MethodGenetic Function Approximation nih.gov
Key DescriptorsPartial negative surface area, Area of molecular shadow, Heat of formation nih.gov
Coefficient of determination (r²)0.962 nih.gov
Cross-validation coefficient (q²)0.917 nih.gov
Key FindingIncreased exposed partial negative surface area correlates with increased inhibitory activity nih.gov

Preclinical and Mechanistic Investigations of 3s 3 Amino 2,6 Piperidinedione and Its Research Analogues

In Vitro Pharmacological Profiling and Efficacy Studies

Anticancer Efficacy in Tumor Cell Lines

The direct antiproliferative activity of (3S)-3-amino-2,6-piperidinedione and its close analogues appears to be highly dependent on the specific cell line and the structural modifications of the analogue. For instance, research analogues such as lenalidomide (B1683929) have shown limited direct cytotoxic effects in some cancer cell lines in vitro. In studies conducted by the Pediatric Preclinical Testing Program, lenalidomide did not demonstrate significant in vitro activity against a panel of pediatric cancer cell lines at concentrations up to 10 μM. nih.govnih.gov This suggests that its anticancer effects may not be primarily driven by direct cytotoxicity but rather by other mechanisms, such as immunomodulation. nih.govnih.gov

Conversely, research on other piperidine-containing compounds has demonstrated cytotoxic effects in various hematological cancer cell lines, including myeloma, leukemia, and natural killer T-cell lymphoma. nih.gov The immunomodulatory agent pomalidomide (B1683931), an analogue of thalidomide (B1683933), has been shown to possess greater direct antiproliferative effects on myeloma tumor cells compared to lenalidomide. nih.gov In a mantle cell lymphoma model, lenalidomide was found to disrupt cyclin D1/p27KIP1 complexes, indicating a mechanism of action beyond simple cytotoxicity. aacrjournals.org

Table 1: In Vitro Anticancer Activity of the Research Analogue Lenalidomide in Pediatric Cancer Cell Lines

Cancer TypeNumber of Cell Lines TestedObserved Activity (at concentrations up to 10 µM)Reference
Solid TumorsMultipleNo significant activity observed nih.govnih.gov
Acute Lymphoblastic Leukemia (ALL)MultipleNo significant activity observed nih.govnih.gov

Antimicrobial Activity Spectrum and Potency

The (3S)-3-amino-2,6-piperidinedione scaffold is also a basis for research into compounds with antimicrobial properties. Analogues designed as translation inhibitors, specifically those in the 3,5-diamino-piperidine series, have demonstrated potent antibacterial activity. nih.gov These compounds function as aminoglycoside mimetics. nih.gov

One study highlighted that these diamino-piperidine (DAP) analogues show robust and broadly consistent activity against a panel of clinical isolates of Pseudomonas aeruginosa. nih.gov However, it was also noted that the potency of these compounds could be significantly diminished in the presence of serum. nih.gov Other research has explored piperidinothiosemicarbazone derivatives, which exhibited a very strong inhibitory effect on the growth of M. tuberculosis. nih.gov

Table 2: Antimicrobial Activity of Piperidine (B6355638) Research Analogues

Analogue ClassTarget OrganismObserved ActivityReference
3,5-Diamino-piperidine (DAP) derivativesPseudomonas aeruginosaPotent antibacterial activity against clinical isolates. nih.gov
Piperidinothiosemicarbazone derivativesM. tuberculosisStrong inhibitory effect on growth. nih.gov

Aminopeptidase (B13392206) N (APN/CD13) Inhibitory Potential

Aminopeptidase N (APN), also known as CD13, is a transmembrane ectoenzyme that is overexpressed in various tumor cells and plays a role in tumor invasion, metastasis, and angiogenesis. nih.gov Consequently, it has become a target for anticancer drug development. nih.gov The 3-amino-2,6-piperidinedione structure is a scaffold used in the design of novel APN/CD13 inhibitors. nih.gov

Research has focused on derivatives, such as 3-phenylalanyl-N'-substituted-2,6-piperidinediones, which have shown potent inhibitory activity against APN. nih.gov For example, one such analogue, compound 7c in a specific study, demonstrated an IC50 value of 5.00 ± 3.17 µM against APN. nih.gov Known APN inhibitors like bestatin (B1682670) are also recognized as slow-binding, competitive inhibitors of the enzyme. rarecancernews.com The capacity to inhibit APN/CD13 may contribute to the anti-angiogenic and anti-tumor effects observed with this class of compounds. nih.gov

In Vivo Research Models and Experimental Therapeutic Applications

Evaluation in Xenograft and Disease Models

Despite its limited direct efficacy in some models, lenalidomide has shown significant activity in specific contexts. In a xenotransplant model of mantle cell lymphoma, lenalidomide effectively reduced tumor growth and angiogenesis. aacrjournals.org Pomalidomide has also been extensively studied in preclinical models, where it exhibits direct antimyeloma and stromal-support inhibitory activities. nih.gov In mice bearing PC3 prostate cancer tumor xenografts, a gold (III) dithiocarbamate (B8719985) complex significantly reduced tumor growth by over 70% without causing weight loss. ashpublications.org Continuous subcutaneous delivery of low-dose lenalidomide in murine multiple myeloma models also showed promise, shrinking tumors by 80%. pharmacytimes.com

Table 3: Efficacy of (3S)-3-Amino-2,6-piperidinedione Analogues in In Vivo Xenograft Models

AnalogueXenograft ModelKey FindingReference
LenalidomidePediatric Solid Tumor & ALLInduced significant differences in event-free survival in 7 of 37 solid tumor xenografts; low overall activity in immune-deficient mice. nih.govnih.gov
LenalidomideMantle Cell LymphomaReduced tumor growth and angiogenesis. aacrjournals.org
Lenalidomide (continuous low-dose)Multiple MyelomaShrank tumors by 80% compared to untreated controls. pharmacytimes.com
PomalidomideMultiple MyelomaDemonstrates direct antimyeloma and stromal-support inhibitory activities. nih.gov

Investigations into Immunomodulatory Effects

A primary mechanism of action for analogues of (3S)-3-amino-2,6-piperidinedione, such as lenalidomide and pomalidomide, is their profound immunomodulatory activity. nih.gov Preclinical studies have shown that pomalidomide mediates immune activation by binding to the protein cereblon. nih.gov This interaction leads to a cascade of downstream effects, including the activation of T cells and Natural Killer (NK) cells. nih.gov

In preclinical assays, both pomalidomide and the novel analogue CC-92480 enhanced the killing of multiple myeloma tumor cells by peripheral blood mononuclear cells (PBMCs) and NK cells. This was accompanied by a dose-dependent increase in the secretion of key immune-stimulating cytokines, such as Interleukin-2 (IL-2) and Granzyme B. Pharmacodynamic studies in patients have confirmed these preclinical findings, showing that pomalidomide leads to rapid immune activation in vivo, which correlates with clinical antitumor effects. nih.gov This includes an increase in activated T cells and a decline in the cereblon target Ikaros within T and NK cells. nih.gov Furthermore, continuous subcutaneous administration of lenalidomide was found to preserve CD4+ and CD8+ T-cell populations, as well as NK and NKT cells, suggesting the immune effector landscape remains intact.

Explorations in Androgen Receptor Mediated Disease Models

The 3-aminopiperidine-2,6-dione (B110489) moiety is a core component of thalidomide and its more potent analogues, lenalidomide and pomalidomide. googleapis.comresearchgate.net The primary mechanism of action for these compounds involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RING E3 ubiquitin ligase complex. nih.govbinasss.sa.cr This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. nih.govbinasss.sa.cr

While much of the research on these compounds has focused on hematological malignancies, there is a growing body of preclinical work exploring their potential in solid tumors, including those where the androgen receptor (AR) plays a critical role, such as prostate cancer. aacrjournals.orgnih.gov One commercially available source notes that 3-aminopiperidine-2,6-dione hydrochloride salt has demonstrated the ability to inhibit the growth of prostate cancer cells. biosynth.com

Preclinical studies using analogues of (3S)-3-amino-2,6-piperidinedione have shown antitumor effects in human prostate cancer xenograft models. aacrjournals.orgnih.gov For instance, certain N-substituted and tetrafluorinated thalidomide analogues have been shown to suppress the growth of androgen-independent prostate cancer xenografts. aacrjournals.org While the direct effect on the androgen receptor itself is not fully elucidated in all cases, the downstream effects on tumor growth and the tumor microenvironment are significant. Some thalidomide analogues have been observed to modulate the platelet-derived growth factor (PDGF) signaling pathway in prostate cancer models. aacrjournals.org

Furthermore, the development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for targeting the androgen receptor. These bifunctional molecules often utilize a derivative of the 3-aminopiperidine-2,6-dione structure to engage the CRBN E3 ligase, which is then linked to a ligand that binds to the target protein, in this case, the androgen receptor, to induce its degradation. nih.gov This strategy has led to the discovery of orally bioavailable androgen receptor degraders that have shown potent inhibition of AR signaling and tumor growth in mouse prostate cancer xenograft models. nih.gov

Understanding Pathways of Compound Metabolism and Degradation in Biological Systems

The metabolic fate and stability of (3S)-3-amino-2,6-piperidinedione and its analogues are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

Studies on the metabolism of lenalidomide and pomalidomide, which both contain the (3S)-3-amino-2,6-piperidinedione core, provide significant insight into how this chemical scaffold is processed in biological systems.

For lenalidomide , metabolism is not extensive, with the unchanged drug being the predominant circulating form. drugbank.com However, minor metabolites have been identified, primarily resulting from hydrolysis and hydroxylation. drugbank.comnih.gov The two main metabolites are 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, each accounting for a small fraction of the total radioactivity in plasma and excreta. nih.govresearchgate.net It is noteworthy that these metabolites are not expected to contribute significantly to the therapeutic activity. nih.gov A recent study also identified eleven metabolites in the urine of patients treated with lenalidomide, including a novel compound named Denitrified-2 glutarimide (B196013). nih.gov

Pomalidomide is more extensively metabolized through hydroxylation, followed by glucuronidation and hydrolysis. fda.govnih.gov The major circulating entity is the parent compound, with metabolites accounting for a smaller portion of the total plasma radioactivity. fda.govnih.gov Key metabolites are formed through hydroxylation of the aromatic ring and the glutarimide ring. tandfonline.com In humans, the major metabolites found in urine are designated as M11, M12, and M13. fda.gov Animal studies in rats and monkeys have shown that the metabolic profiles are comparable to humans, with the same major metabolites being detectable. fda.gov The metabolites of pomalidomide are reported to be significantly less active than the parent compound. drugbank.com

Interactive Data Table: Key Metabolites of Lenalidomide and Pomalidomide

Parent CompoundMetabolite Name/DescriptionMetabolic Pathway
Lenalidomide5-hydroxy-lenalidomideHydroxylation
LenalidomideN-acetyl-lenalidomideN-acetylation
LenalidomideDenitrified-2 glutarimideUnspecified
Pomalidomide5-hydroxypomalidomideHydroxylation
Pomalidomide7-hydroxypomalidomideHydroxylation
PomalidomideGlucuronide conjugatesGlucuronidation
PomalidomideHydrolytic productsHydrolysis

The stability of the 3-aminopiperidine-2,6-dione structure is a key factor in its biological activity. The hydrochloride salt of 3-amino-2,6-piperidinedione is considered stable under recommended storage temperatures and pressures. aksci.com However, the glutarimide ring, a central feature of this compound class, is susceptible to hydrolysis.

In vitro studies have shown that lenalidomide undergoes slow, non-enzymatic hydrolysis in aqueous solutions at physiological pH. nih.gov The in vitro half-life of lenalidomide in human plasma due to hydrolysis is approximately 8 hours. nih.gov This hydrolytic cleavage of the glutarimide ring is a known degradation pathway. nih.gov Despite this, lenalidomide does not accumulate in plasma with repeated dosing and has a relatively short half-life of 3 to 4 hours in patients. nih.gov

Pomalidomide is also subject to hydrolysis. fda.gov The stability of these compounds is an important consideration in the design of research studies, particularly for in vitro assays where prolonged incubation times are required.

Interactive Data Table: Stability of (3S)-3-Amino-2,6-piperidinedione Analogues

CompoundConditionObservationReference
3-Amino-2,6-piperidinedione hydrochlorideRecommended storageStable aksci.com
LenalidomideAqueous solution (physiological pH)Slow, non-enzymatic hydrolysis nih.gov
LenalidomideHuman plasma (in vitro)Half-life of ~8 hours due to hydrolysis nih.gov
PomalidomideBiological systemsSubject to hydrolysis fda.gov

Advanced Analytical and Spectroscopic Characterization in 3s 3 Amino 2,6 Piperidinedione Research

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for both the analysis and purification of (3S)-3-amino-2,6-piperidinedione, ensuring the isolation of the specific enantiomer and the removal of impurities.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of (3S)-3-amino-2,6-piperidinedione. nih.gov For analytical purposes, HPLC is used to determine the purity of the compound. google.com A common setup involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid, with detection at 210 nm. nih.gov Gradient elution, where the proportion of acetonitrile is varied over time, allows for the effective separation of the target compound from any starting materials, byproducts, or degradants. nih.gov

In one specific method, the analysis of a related compound was achieved using a mobile phase of 0.03% ammonia (B1221849) solution (with pH adjusted to 4.9 with acetic acid) and methanol (B129727) in a 50:50 ratio. google.com This demonstrates the flexibility of HPLC methods in adapting to the specific properties of the analyte.

Preparative HPLC utilizes similar principles but on a larger scale to purify the compound. This is crucial for obtaining highly pure samples of (3S)-3-amino-2,6-piperidinedione required for subsequent research and applications.

Table 1: Representative HPLC Parameters for Piperidinedione Compounds
ParameterConditionReference
ColumnApollo C18 (5 µm, 4.6 mm × 250 mm) nih.gov
Mobile PhaseAcetonitrile and water with 0.1% trifluoroacetic acid nih.gov
Flow Rate1.0 mL/min nih.gov
Detection Wavelength210 nm nih.gov
Chiral Separation Mobile Phase95:5 (V:V) of HClO4 (pH=1):MeOH google.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and sensitive technique used for the detailed analysis of (3S)-3-amino-2,6-piperidinedione and its metabolites. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov LC-MS/MS is particularly valuable for metabolite profiling in biological samples, allowing researchers to track the fate of the compound in complex matrices. nih.govnih.gov

The high sensitivity and specificity of LC-MS/MS enable the accurate quantification of the compound and its derivatives, even at very low concentrations. nih.govnih.gov The technique typically employs multiple reaction monitoring (MRM) in positive ion mode for precise measurement. nih.gov This analytical method has been successfully developed and validated for the quantification of various amino acids in biological fluids, demonstrating its reliability for similar compounds like (3S)-3-amino-2,6-piperidinedione. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation and Conformation Analysis

Spectroscopic techniques are essential for confirming the chemical structure and understanding the three-dimensional arrangement of atoms in (3S)-3-amino-2,6-piperidinedione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of (3S)-3-amino-2,6-piperidinedione. ipb.pt Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. ipb.ptrsc.org

Advanced 2D NMR techniques are often employed to further refine the structural assignment and to understand the conformation of the piperidine (B6355638) ring. ipb.pt These experiments help to establish the connectivity and spatial relationships between different atoms in the molecule.

Table 2: Representative NMR Data for Related Piperidinedione Structures
NucleusChemical Shift (δ) in ppm (Solvent)Reference
1H10.98 (s, 1H), 8.28 (dd, J = 8.0, 1.2 Hz, 1H), 7.90 – 7.85 (m, 1H), 7.81 (d, J = 1.6 Hz, 2H), 7.61 – 7.56 (m, 2H), 7.52 (dd, J = 8.4, 1.2 Hz, 1H) (DMSO-d6) rsc.org
13C166.1, 159.0, 153.4, 141.4, 137.1, 130.6, 127.8, 127.4, 126.1, 123.9, 119.7, 113.1, 52.7 (DMSO-d6) rsc.org

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of (3S)-3-amino-2,6-piperidinedione and to analyze its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. rsc.org

Electrospray ionization (ESI) is a common ionization technique used for this class of compounds. researchgate.netresearchgate.net The fragmentation pathways of protonated cyclic dipeptides, which are structurally related to (3S)-3-amino-2,6-piperidinedione, have been studied using ESI-MSn. researchgate.netresearchgate.net Understanding these fragmentation patterns can provide valuable structural information and help in the identification of related compounds and metabolites. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of the molecule. The IR spectrum of a related compound, (R)-3-Amino-piperidine-2,6-dione hydrochloride, shows characteristic absorption bands for the functional groups present. The carbonyl (C=O) stretching vibrations are typically observed in the region of 1650-1750 cm⁻¹. The amino (N-H) group also gives rise to distinct absorption bands.

These vibrational spectra serve as a molecular fingerprint, allowing for the identification of the compound and assessment of its purity. Theoretical calculations, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of the observed bands. nih.gov

Stability Assessment Methodologies for Research Compounds

The stability of a research compound is a critical parameter that influences its storage, handling, and application in scientific investigations. For (3S)-3-amino-2,6-piperidinedione, a key intermediate in the synthesis of various biologically active molecules, understanding its degradation pathways is essential for ensuring the integrity of research outcomes. Stability studies are typically conducted by subjecting the compound to a variety of stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines. These forced degradation studies help to identify potential degradants and establish a stability-indicating analytical method.

The primary analytical technique for stability assessment is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS) for the identification of degradation products. nih.govnih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also play a role in the structural elucidation of degradants. nih.gov

Forced degradation studies involve exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress to accelerate its decomposition. nih.gov The stability of (3S)-3-amino-2,6-piperidinedione can be inferred from studies on its close structural analogs, such as lenalidomide (B1683929) and other piperidinedione derivatives.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds containing labile functional groups like amides and imides, both of which are present in the 2,6-piperidinedione ring. Studies on related piperidinedione compounds indicate that the glutarimide (B196013) ring is susceptible to hydrolysis under both acidic and alkaline conditions. nih.govnih.gov

Under acidic conditions, minor degradation is typically observed. nih.gov However, under alkaline conditions, significant degradation occurs due to the nucleophilic attack of hydroxide (B78521) ions on the carbonyl groups of the glutarimide ring, leading to ring-opening. nih.govnih.gov

A study on 3-[(phenylacetyl)amino]-2,6-piperidinedione demonstrated that hydrolysis leads to the formation of (phenylacetyl)-glutamine and (phenylacetyl)isoglutamine. nih.gov By analogy, the hydrolysis of (3S)-3-amino-2,6-piperidinedione is expected to yield the corresponding glutamine and isoglutamine (B555469) derivatives.

Table 1: Representative Data from Hydrolytic Stress Testing of a (3S)-3-amino-2,6-piperidinedione Analog

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Products
0.5 N HCl10 days25~5%3-amino-glutaramic acid
0.5 N NaOH10 days25~25%3-amino-isoglutamine, 3-amino-glutamine
Purified Water10 days80~10%3-amino-glutaramic acid

Note: Data is representative and based on studies of structurally related compounds like lenalidomide. nih.govorientjchem.org

Oxidative Stability

Oxidative degradation is another important aspect of stability assessment. For (3S)-3-amino-2,6-piperidinedione, the amino group and the tertiary carbon atom at the chiral center could be susceptible to oxidation. Forced degradation studies on lenalidomide, which contains a similar 3-aminopiperidine-2,6-dione (B110489) moiety, have shown significant degradation under oxidative stress, such as exposure to hydrogen peroxide. sciensage.info The oxidation of related compounds like thalidomide (B1683933) can lead to hydroxylated derivatives and potentially reactive quinone-type intermediates. nih.gov

Table 2: Representative Data from Oxidative Stress Testing of a (3S)-3-amino-2,6-piperidinedione Analog

Stress ConditionDurationTemperature (°C)% DegradationPotential Degradation Products
30% H₂O₂24 hours25SignificantHydroxylated derivatives, N-oxides

Note: Data is representative and based on studies of structurally related compounds. orientjchem.orgsciensage.info

Photostability

Photostability testing is crucial to determine if a compound is sensitive to light. The compound is exposed to a combination of visible and ultraviolet light to assess its stability. Studies on lenalidomide have shown that the compound is relatively stable under photolytic stress, with no significant degradation products detected after exposure to sunlight for an extended period. nih.gov This suggests that the core 3-aminopiperidine-2,6-dione structure possesses good photostability.

Table 3: Representative Data from Photolytic Stress Testing of a (3S)-3-amino-2,6-piperidinedione Analog

Stress ConditionDurationLight Source% Degradation
UV light and Sunlight10 daysUV lamp and natural sunlight< 2%

Note: Data is representative and based on studies of structurally related compounds. nih.gov

Thermal Stability

Thermal stability studies are performed to evaluate the effect of temperature on the compound. The solid-state compound is typically exposed to dry heat. Research on lenalidomide indicates that it is stable when exposed to dry heat, showing no significant degradation. nih.gov The melting point of a related compound, 3-aminopiperidine-2,6-dione hydrochloride, is reported to be above 208°C (with decomposition), suggesting a relatively high thermal stability in its solid form. chemicalbook.com However, at elevated temperatures, thermal degradation can occur, potentially involving the decomposition of the piperidinedione ring. nih.gov

Table 4: Representative Data from Thermal Stress Testing of a (3S)-3-amino-2,6-piperidinedione Analog

Stress ConditionDurationTemperature (°C)% Degradation
Dry Heat (solid state)10 days80< 1%

Note: Data is representative and based on studies of structurally related compounds. nih.govorientjchem.org

Future Research Directions and Translational Perspectives for 3s 3 Amino 2,6 Piperidinedione Research

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogues of (3S)-3-amino-2,6-piperidinedione is centered on improving binding affinity for CRBN and achieving greater specificity for desired target proteins. The structure-activity relationship (SAR) is a key area of investigation, where modifications to the piperidinedione ring can modulate biological activity. nih.gov

A significant challenge in the synthesis of these analogues is the production of the enantiomerically pure (S)-form, which is crucial for its specific therapeutic activities, while the (R)-enantiomer can have different, sometimes deleterious, effects. nih.gov Traditional chemical synthesis routes often struggle to achieve high enantiomeric purity and prevent racemization. nih.gov To address this, innovative biosynthetic methods are being explored. Research has demonstrated the use of an IdgS-derived enzyme biocatalyst (IdgS-Ox* R539A) to prepare enantiomerically pure (S)-3-amino-2,6-piperidinedione from L-glutamine. nih.govnih.gov This biocatalytic approach represents a promising path to overcoming longstanding synthesis hurdles. nih.gov

The design of novel analogues extends to their incorporation into PROTACs. A PROTAC is a heterobifunctional molecule that links a ligand for a target protein to an E3 ligase ligand, such as the (3S)-3-amino-2,6-piperidinedione core. biochempeg.com The design process is largely combinatorial, involving the variation of E3 binders, linkers of different lengths and chemistries, and "warheads" that bind the protein of interest. youtube.com The goal is to optimize the spatial arrangement of the ternary complex (E3 ligase-PROTAC-target protein) to ensure efficient ubiquitination and subsequent degradation of the target.

Table 1: Synthetic and Design Strategies for Next-Generation Analogues This table is interactive. You can sort and filter the data.

Strategy Description Key Objective(s) Reference
Biocatalysis Use of enzymes, such as IdgS-Ox* R539A, to synthesize the chiral core from precursors like L-glutamine. Achieve high enantiomeric purity of the (S)-enantiomer; overcome racemization issues. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies Systematic modification of the piperidinedione scaffold to understand how chemical structure relates to biological activity. Enhance binding affinity to CRBN; improve selectivity. nih.govnih.gov
PROTAC Design Incorporation of the piperidinedione moiety as a CRBN E3 ligase handle in heterobifunctional degrader molecules. Induce degradation of specific target proteins, including those previously considered "undruggable". youtube.combiochempeg.com

| Analogue Synthesis | Chemical synthesis of novel derivatives with modifications at various positions of the piperidinedione ring. | Retain physiological activity while potentially reducing unwanted side effects. | googleapis.comnih.gov |

Integration into Combinatorial Therapeutic Strategies and Drug Delivery Systems

The therapeutic potential of (3S)-3-amino-2,6-piperidinedione-based agents can be significantly enhanced by integrating them into combinatorial treatment regimens and advanced drug delivery systems (DDS). Combining therapies can achieve synergistic effects, where the combined efficacy is greater than the sum of the individual agents, potentially overcoming drug resistance and improving therapeutic selectivity. nih.gov

Research has shown synergistic interactions between immunomodulatory drugs and other agents, such as antifungals, highlighting the potential for new combination therapies. nih.gov In oncology, combining targeted protein degraders with other anticancer drugs could target multiple oncogenic pathways simultaneously. For example, studies have demonstrated that combining natural compounds with the standard-of-care chemotherapy temozolomide (B1682018) can synergistically reduce glioma cell proliferation. mdpi.com

Advanced drug delivery systems are being developed to overcome the pharmacokinetic challenges associated with these molecules, particularly the larger PROTACs. nih.gov Liposomes, for instance, are nanoscale carriers that can improve the solubility and bioavailability of drugs. mdpi.com Cationic liposomes are particularly promising for delivering cargo across the blood-brain barrier. mdpi.com Another emerging DDS technology involves hydrogel networks, which can be engineered to create controlled microenvironments and provide sustained release of immunomodulatory compounds. rsc.org

Table 2: Combinatorial and Drug Delivery Approaches This table is interactive. You can sort and filter the data.

Approach Description Potential Advantage(s) Reference
Synergistic Drug Combinations Using (3S)-3-amino-2,6-piperidinedione-based drugs in concert with other therapeutic agents (e.g., chemotherapy, other targeted drugs). Enhance therapeutic efficacy; overcome resistance; reduce toxicity by using lower doses of each agent. nih.govnih.govmdpi.com
Liposomal Delivery Encapsulating the therapeutic agent within lipid-based nanoparticles (liposomes). Improve solubility and bioavailability; enable targeted delivery; enhance transport across biological barriers like the blood-brain barrier. mdpi.com

| Hydrogel Networks | Incorporating the compound into a three-dimensional polymer network for localized and sustained release. | Provide controlled, sustained drug delivery; modulate the local tumor microenvironment. | rsc.org |

Exploration of Novel Biological Targets and Therapeutic Indications

While the primary mechanism of (3S)-3-amino-2,6-piperidinedione analogues involves binding to CRBN to induce the degradation of neosubstrates like Ikaros, Aiolos, and CK1α in hematological malignancies, a major avenue of future research is the identification of new biological targets and, consequently, new therapeutic indications. youtube.com The technology of targeted protein degradation provides access to a significant portion of the proteome that has been historically considered undruggable with conventional small-molecule inhibitors. globenewswire.comnih.gov

Research is expanding beyond oncology and inflammation. For example:

Infectious Diseases: Piperidine-based analogues have been developed as selective inhibitors of the bacterial cysteine protease IdeS from Streptococcus pyogenes, suggesting a potential application in treating bacterial infections. nih.gov Furthermore, the immunomodulatory effects of this class of drugs have been explored in combination with antifungals to combat resistant fungal infections. nih.gov

Chronic Kidney Disease: Analogues of piperine (B192125), which contains a piperidine (B6355638) ring, have been shown to ameliorate endoplasmic reticulum (ER) stress in kidney cells, pointing towards a potential therapeutic strategy for ER stress-related renal disorders. nih.gov

Anti-angiogenic and Anti-inflammatory Applications: The known anti-angiogenic and TNF-α inhibitory properties of this scaffold could be harnessed for a wider range of diseases characterized by pathological angiogenesis or inflammation. biosynth.com

The ability to design PROTACs by pairing the (3S)-3-amino-2,6-piperidinedione core with ligands for virtually any protein of interest opens up countless possibilities for developing novel therapeutics across diverse disease areas.

Table 3: Known and Exploratory Targets and Indications This table is interactive. You can sort and filter the data.

Class Target/Mechanism Indication Reference
Established Cereblon (CRBN); Degradation of Ikaros, Aiolos, CK1α Multiple Myeloma, Myelodysplastic Syndrome nih.govyoutube.com
Established Inhibition of TNF-α production Inflammatory Diseases biosynth.com
Exploratory Bacterial Cysteine Protease (IdeS) Bacterial Infections (S. pyogenes) nih.gov
Exploratory Amelioration of Endoplasmic Reticulum (ER) Stress Chronic Kidney Disease nih.gov
Exploratory Synergism with Antifungal Agents Fungal Infections (C. glabrata, S. cerevisiae) nih.gov

| Broadly Exploratory | Any protein target deemed "undruggable" via PROTAC strategy | Various (Cancer, Neurodegeneration, etc.) | globenewswire.comnih.gov |

Challenges and Opportunities in Translating Research Findings to Clinical Development

The translation of promising preclinical research on (3S)-3-amino-2,6-piperidinedione analogues into clinically approved therapies is fraught with challenges but also presents significant opportunities to revolutionize medicine.

Challenges:

Stereochemical Purity and Stability: A primary obstacle remains the large-scale synthesis of the pure (S)-enantiomer and the prevention of its racemization, which is critical for ensuring consistent activity and safety. nih.gov

Acquired Resistance: As with many targeted therapies, the emergence of resistance is a major concern. Tumor cells can develop mutations in CRBN or other components of the ubiquitin-proteasome system, rendering them insensitive to CRBN-based degraders. biochempeg.com

Pharmacokinetics and Drug-like Properties: Many protein degraders, especially PROTACs, are large molecules that often exhibit poor solubility, low cell permeability, and unfavorable pharmacokinetic profiles, complicating their development as oral therapeutics. nih.gov

Predicting Off-Target Effects: The induced-proximity mechanism can lead to the degradation of unintended proteins (off-target effects), which requires extensive and careful preclinical evaluation to ensure a favorable safety profile.

Opportunities:

Targeting the Undruggable Proteome: The most significant opportunity lies in the ability of these compounds to target and eliminate proteins that lack a functional active site for inhibition, vastly expanding the druggable target space. globenewswire.comnih.gov

Catalytic Mechanism: Unlike traditional inhibitors that require high and sustained occupancy of a target's active site, protein degraders act catalytically. A single molecule can trigger the degradation of multiple target protein copies, potentially leading to more profound and durable responses at lower drug concentrations. youtube.comnih.gov

Clinical Proof-of-Concept: The field has gained substantial momentum with the entry of the first protein degraders into clinical trials in 2019. nih.gov Early clinical data for molecules like the ER-degrader ARV-471 have been promising, demonstrating clinical proof-of-concept and paving the way for the development of other agents in this class. biochempeg.com

Technological Advancement: Advances in synthetic chemistry, biocatalysis, and drug delivery are continuously addressing the key challenges. nih.govmdpi.com The development of new E3 ligase ligands beyond CRBN and VHL will further expand the toolbox for creating next-generation degraders. youtube.com

The journey from the bench to the bedside is complex, but the unique mechanism of action and the expanding therapeutic potential of (3S)-3-amino-2,6-piperidinedione-based compounds offer a compelling opportunity to develop transformative therapies for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (3S)-3-amino-2,6-piperidinedione?

  • Synthesis : The compound is typically synthesized via cyclization reactions of amino acid precursors or reductive amination of diketones. For lab-scale preparation, aqueous solutions can be prepared by dissolving crystalline solids in buffers (e.g., PBS, pH 7.2) at a solubility of ~10 mg/mL .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane). Monitor purity via HPLC or TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for characterizing (3S)-3-amino-2,6-piperidinedione?

  • Structural Confirmation :

  • NMR : 1^1H NMR (DMSO-d6): δ 2.5–3.5 ppm (piperidine ring protons), δ 6.8–7.2 ppm (amino group).
  • Mass Spectrometry : ESI-MS (m/z): Calculated for C₅H₈N₂O₂ [M+H]⁺ = 129.07; observed [M+H]⁺ = 129.1 .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. How does the solubility and stability of (3S)-3-amino-2,6-piperidinedione vary across solvents?

  • Solubility :

SolventSolubility (mg/mL)Stability (24 hr)
PBS (pH 7.2)10<90%
DMSO50>95%
Ethanol20>90%
  • Stability : Aqueous solutions degrade rapidly; use fresh preparations. Store crystalline solids at -20°C under inert gas .

Q. What safety protocols are critical when handling (3S)-3-amino-2,6-piperidinedione?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for weighing and dissolution due to dust formation.
  • Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can experimental design optimize structure-activity relationship (SAR) studies for (3S)-3-amino-2,6-piperidinedione derivatives?

  • Variable Selection : Test substituents at the 3-amino position (e.g., alkyl, aryl) to modulate steric/electronic effects.
  • Assays : Use enzyme inhibition assays (e.g., proteasome inhibition) with IC₅₀ calculations. Include positive controls (e.g., bortezomib) and triplicate measurements to ensure reproducibility .

Q. How do researchers resolve contradictions in analytical data (e.g., NMR vs. HPLC purity)?

  • Case Example : If NMR indicates impurities but HPLC shows >98% purity:

Re-examine integration of NMR peaks for hidden signals (e.g., rotamers).

Perform LC-MS to detect low-abundance contaminants.

Validate with orthogonal methods (e.g., elemental analysis) .

Q. What computational methods predict the stereochemical stability of (3S)-3-amino-2,6-piperidinedione in solution?

  • Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess conformational flipping.
  • DFT Calculations : Compare energy barriers for epimerization (e.g., B3LYP/6-31G* level) to confirm the (3S) configuration’s dominance .

Q. Which strategies optimize reaction conditions for synthesizing chiral derivatives of (3S)-3-amino-2,6-piperidinedione?

  • Catalysis : Use asymmetric catalysis (e.g., chiral Brønsted acids) to induce enantioselectivity in alkylation or acylation reactions.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates and yields .

Q. How does (3S)-3-amino-2,6-piperidinedione participate in multicomponent reactions (MCRs)?

  • Mechanistic Insight : The diketone and amino groups enable Ugi or Biginelli reactions. For example:

  • Ugi Reaction : React with aldehydes, isocyanides, and carboxylic acids to form peptidomimetics.
  • Optimization : Monitor by in-situ IR for imine formation intermediates .

Methodological Best Practices

  • Data Validation : Cross-reference spectral data with literature (e.g., SciFinder, Reaxys) to confirm assignments .

    化知为学24年第二次有机seminar——文献检索与常见术语
    31:37

  • Experimental Reproducibility : Document batch-specific analytical certificates (e.g., COA) for reagents .

  • Ethical Reporting : Disclose synthetic yields, purification losses, and statistical analyses in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.